molecular formula C7H7F7O B15162948 3-(Heptafluoropropyl)oxolane CAS No. 143837-48-3

3-(Heptafluoropropyl)oxolane

Cat. No.: B15162948
CAS No.: 143837-48-3
M. Wt: 240.12 g/mol
InChI Key: UYLGTFQVYFWRFU-UHFFFAOYSA-N
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Description

3-(Heptafluoropropyl)oxolane is a fluorinated cyclic ether, known for its unique chemical properties and applications in various fields. The compound features a heptafluoropropyl group attached to an oxolane ring, which imparts distinct characteristics such as high thermal stability and resistance to chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Heptafluoropropyl)oxolane typically involves the reaction of heptafluoropropyl iodide with tetrahydrofuran (THF) in the presence of a strong base like sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the iodide group is replaced by the oxolane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Heptafluoropropyl)oxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Heptafluoropropyl)oxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Heptafluoropropyl)oxolane involves its interaction with various molecular targets. The heptafluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug delivery and biochemical studies. The oxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 3-(Heptafluoropropyl)oxolane stands out due to its fluorinated heptafluoropropyl group, which imparts unique properties such as high thermal stability, resistance to chemical reactions, and enhanced lipophilicity. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

143837-48-3

Molecular Formula

C7H7F7O

Molecular Weight

240.12 g/mol

IUPAC Name

3-(1,1,2,2,3,3,3-heptafluoropropyl)oxolane

InChI

InChI=1S/C7H7F7O/c8-5(9,4-1-2-15-3-4)6(10,11)7(12,13)14/h4H,1-3H2

InChI Key

UYLGTFQVYFWRFU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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